

An In-Depth Technical Guide to (2,5-Dibromopyridin-4-yl)methanol

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Compound of Interest

Compound Name: (2,5-Dibromopyridin-4-yl)methanol

Cat. No.: B171484

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthetic pathway for **(2,5-Dibromopyridin-4-yl)methanol**. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed data and methodologies to facilitate further investigation and application of this compound.

Molecular Structure and Properties

(2,5-Dibromopyridin-4-yl)methanol is a halogenated pyridine derivative with the chemical formula $C_6H_5Br_2NO$. The presence of two bromine atoms on the pyridine ring significantly influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of **(2,5-Dibromopyridin-4-yl)methanol**

Property	Value	Source
CAS Number	1227563-54-3	Commercial Vendor
Molecular Formula	C ₆ H ₅ Br ₂ NO	Calculated
Molecular Weight	266.92 g/mol	Calculated
SMILES	<chem>OCC1=CC(Br)=NC=C1Br</chem>	Commercial Vendor
InChI Key	(Predicted)	N/A

Spectroscopic Data (Predicted)

While experimental spectra for **(2,5-Dibromopyridin-4-yl)methanol** are not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds, such as other substituted 4-hydroxymethylpyridines and brominated aromatic systems.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.50	s	1H	H-6
~7.80	s	1H	H-3
~4.80	s	2H	-CH ₂ OH
~2.50	br s	1H	-OH

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~158	C-4
~152	C-2
~150	C-6
~125	C-3
~120	C-5
~62	-CH ₂ OH

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch (alcohol)
3100-3000	C-H stretch (aromatic)
1600-1450	C=C and C=N stretch (pyridine ring)
1050-1000	C-O stretch (primary alcohol)
Below 800	C-Br stretch

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks at M, M+2, and M+4. The molecular ion peak [M]⁺ would be observed around m/z 265, 267, and 269.

Proposed Synthesis Protocol

A plausible synthetic route to **(2,5-Dibromopyridin-4-yl)methanol** commences with the commercially available precursor, 2,5-dibromopyridine. The synthesis involves a formylation step followed by reduction.

Experimental Protocol:

Step 1: Formylation of 2,5-Dibromopyridine

- **Reaction Setup:** To a solution of 2,5-dibromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.1 equivalents) dropwise.
- **Formylation:** After stirring for 1 hour at -78 °C, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise.
- **Quenching:** Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,5-dibromoisonicotinaldehyde.

Step 2: Reduction to **(2,5-Dibromopyridin-4-yl)methanol**

- **Reaction Setup:** Dissolve the 2,5-dibromoisonicotinaldehyde (1 equivalent) from the previous step in methanol.
- **Reduction:** Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
- **Work-up:** After stirring for 1 hour at room temperature, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography to afford **(2,5-Dibromopyridin-4-yl)methanol**.

Potential Biological Activity

Brominated pyridines have garnered significant interest in medicinal chemistry due to their diverse biological activities.^[1] Studies have shown that various brominated pyridine derivatives exhibit potent anticancer and antimicrobial properties.

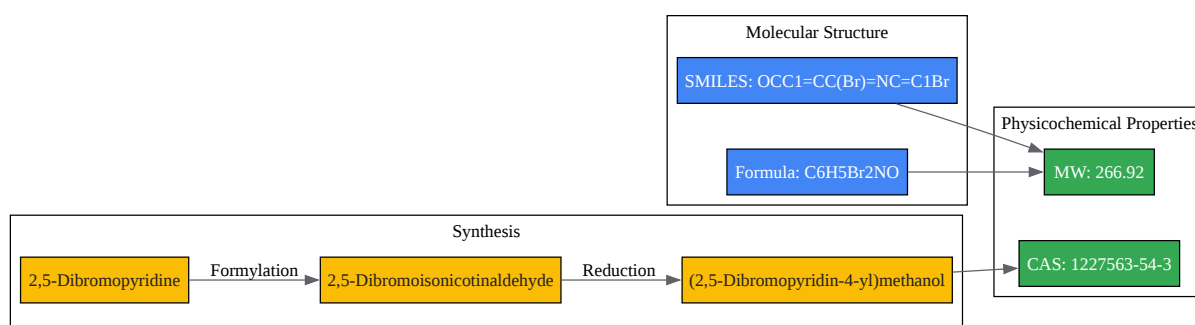
Anticancer Potential: Several studies have reported the cytotoxic effects of brominated pyridines against various cancer cell lines.[2][3][4] The introduction of bromine atoms can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.

Antimicrobial Activity: The pyridine nucleus is a common scaffold in antimicrobial agents.[5][6] Bromination of the pyridine ring can modulate the electronic and steric properties of the molecule, which may lead to enhanced interactions with microbial targets.

Further investigation into the biological activities of **(2,5-Dibromopyridin-4-yl)methanol** is warranted to explore its therapeutic potential.

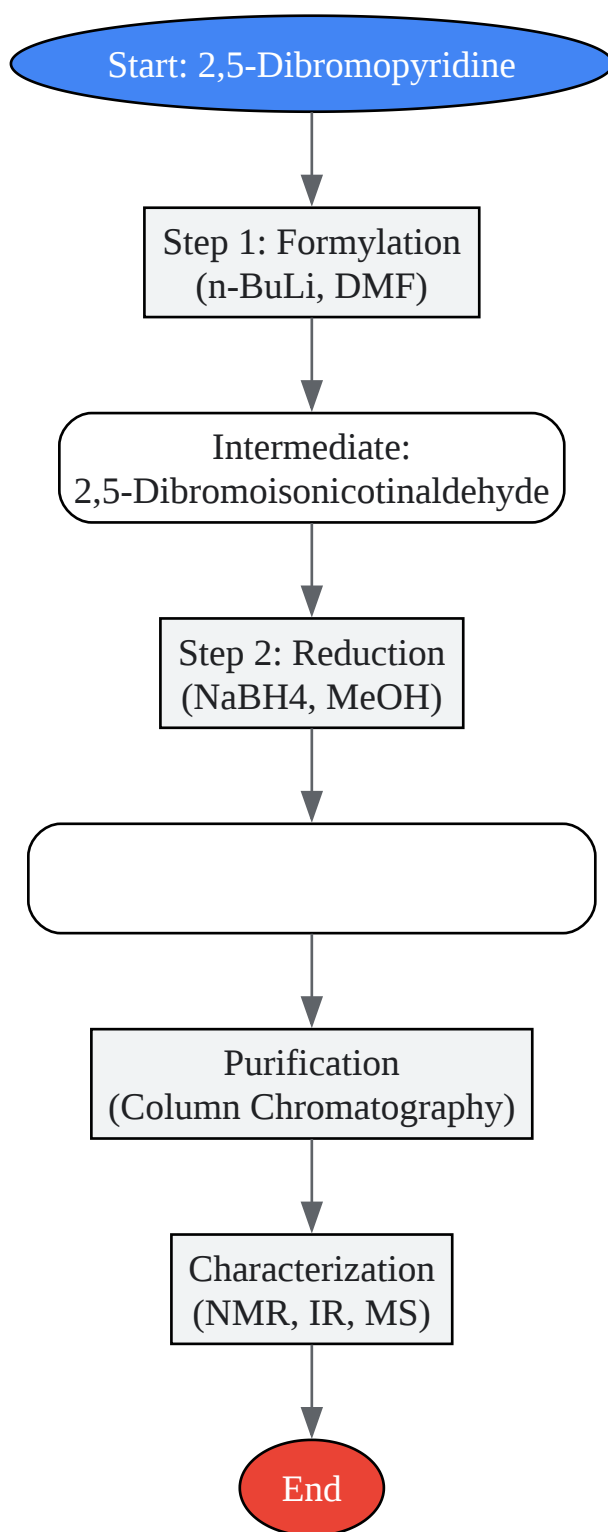
Logical Relationships and Workflows

The following diagrams illustrate the key relationships between the chemical information and a typical experimental workflow.



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Caption: Key molecular information and synthetic relationship.



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Caption: Proposed experimental workflow for synthesis.

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